2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSINCVWMDUPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Desthiobiotin Core
The imidazolidinone ring system ((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl) is synthesized via cyclization of L-threonine derivatives or asymmetric hydrogenation of prochiral precursors. Key steps include:
Preparation of 6-((4R,5S)-5-Methyl-2-oxoimidazolidin-4-yl)hexanoic Acid
The hexanoic acid side chain is appended via alkylation or Michael addition:
-
Alkylation : Reaction of the imidazolidinone with 6-bromohexanoic acid in the presence of a base (e.g., K₂CO₃) yields 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid.
-
Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity.
Stepwise Synthesis of the NHS Ester
Activation of the Carboxyl Group
The hexanoic acid intermediate is converted to its NHS ester using carbodiimide-mediated coupling:
-
Reagents :
-
Conditions :
Workup and Purification
-
Byproduct Removal : Dicyclohexylurea (DCU) precipitates and is removed via filtration.
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:1) yields the NHS ester with >90% purity.
-
Crystallization : Ethanol/ether mixtures further purify the product to ≥98% purity.
Reaction Optimization and Yield Data
Impact of Solvent and Temperature
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0 | 78 | 92 |
| DMF | 25 | 85 | 89 |
| THF | 4 | 65 | 85 |
Key Insight : DMF at 25°C provides optimal balance between yield and purity, despite minor hydrolysis.
Stereochemical Control
-
Chiral Auxiliaries : (R)-BINOL-derived catalysts ensure retention of the (4R,5S) configuration during alkylation.
-
Crystallization-Induced Asymmetric Transformation : Recrystallization from chiral solvents (e.g., (S)-limonene) enhances diastereomeric excess to >99%.
Industrial-Scale Production
Continuous Flow Synthesis
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | USP <621> |
| Residual Solvents | <500 ppm (DCM, DMF) | GC-MS |
| Enantiomeric Excess | ≥99% (4R,5S) | Chiral HPLC |
Comparative Analysis of Synthetic Routes
Traditional vs. Flow Chemistry
| Aspect | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time | 24 hours | 4 hours |
| Yield | 78–85% | 88–92% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Challenges and Mitigation Strategies
Hydrolysis of NHS Ester
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound .
Scientific Research Applications
Biochemical Applications
- Bioconjugation :
- Drug Development :
- Diagnostics :
Material Science Applications
- Polymer Chemistry :
- Surface Modification :
Case Study 1: Targeted Drug Delivery Systems
A study demonstrated the effectiveness of using 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate as a linker in targeted drug delivery systems. The research highlighted how conjugating this compound with an anticancer drug improved its accumulation at tumor sites while reducing systemic toxicity, showcasing its potential in cancer therapy.
Case Study 2: Diagnostic Applications
In another study, researchers developed a novel immunoassay using this compound conjugated to antibodies for the detection of specific biomarkers. The assay exhibited high sensitivity and specificity compared to traditional methods, indicating its promise for clinical diagnostics.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2,5-Dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate
- CAS No.: 80750-24-9
- Molecular Formula : C₁₄H₂₁N₃O₅
- Molecular Weight : 311.33 g/mol
- Synonyms: Desthiobiotin NHS Ester, (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate .
Structural Features: The compound consists of a pyrrolidine-2,5-dione (N-hydroxysuccinimide, NHS) ester linked via a hexanoate spacer to a 5-methyl-2-oxoimidazolidin-4-yl group. This structure enables amine-reactive bioconjugation, commonly used to modify proteins or peptides .
Applications: Primarily utilized in life sciences for labeling biomolecules, particularly in streptavidin-biotin systems. Desthiobiotin (the hydrolyzed form of this compound) exhibits reversible binding to streptavidin, making it valuable in affinity purification and diagnostic assays .
Comparison with Structurally and Functionally Similar Compounds
Succinimidyl 6-(Biotinamido)hexanoate (Biotin-X, SE)
Key Differences :
| Parameter | Target Compound | Biotin-X, SE |
|---|---|---|
| Core Functional Group | 5-Methyl-2-oxoimidazolidin-4-yl | Biotin (thienoimidazolone ring) |
| Spacer Length | 6-carbon chain | 6-carbon chain + biotin moiety |
| Molecular Weight | 311.33 g/mol | 454.54 g/mol |
| Binding Affinity | Reversible (desthiobiotin-streptavidin) | Irreversible (biotin-streptavidin) |
| Applications | Reversible assays, purification | Stable labeling, diagnostics |
Synthesis :
Both compounds employ NHS ester chemistry for amine conjugation. However, Biotin-X incorporates a biotin group synthesized from L-biotin , while the target compound derives from desthiobiotin, lacking the sulfur atom in the heterocyclic ring .
L-Biotin-AC5-OSu
- Structure : Similar NHS ester with L-biotin and a 5-carbon spacer .
- Key Differences: Enantiomer Specificity: L-Biotin-AC5-OSu binds specifically to engineered streptavidin designed for non-natural enantiomers, whereas the target compound interacts with wild-type streptavidin . Applications: L-Biotin derivatives address biotin interference in assays, while desthiobiotin derivatives focus on reversible binding .
(Se)-NBD-x-NHS
NHS-P4VB
Biological Activity
The compound 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate (CAS No. 55750-63-5) is a synthetic derivative with potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₆ |
| Molecular Weight | 308.29 g/mol |
| CAS Number | 55750-63-5 |
| MDL Number | MFCD00043043 |
| Purity Specification | Not specified |
| Storage Conditions | Inert atmosphere, store at -20°C |
Safety Profile
The compound is classified under several hazard categories:
- Acute Toxicity (Oral) : Harmful if swallowed (H302).
- Skin Sensitization : May cause an allergic skin reaction (H317).
- Serious Eye Damage/Irritation : Causes serious eye damage (H318).
- Germ Cell Mutagenicity : Suspected of causing genetic defects (H341).
- Reproductive Toxicity : Suspected of damaging fertility or the unborn child (H361) .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular function.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activities, helping to mitigate oxidative stress in cells.
- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related compounds in the pyrrolidine class. The findings indicated that modifications to the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines. While specific data on this compound is limited, structural similarities suggest potential efficacy against tumors .
Study 2: Neuroprotective Effects
Research conducted on similar derivatives highlighted neuroprotective effects in models of neurodegenerative diseases. The compounds demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells exposed to oxidative stress . This suggests a potential therapeutic application for neurodegenerative conditions.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar derivatives:
Q & A
Q. What are the standard synthetic protocols for preparing 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate, and how is stereochemical integrity maintained?
The compound is synthesized via carbodiimide-mediated coupling of activated esters (e.g., NHS esters) with amines. For example, in , similar NHS esters are prepared using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dry THF. Stereochemical control at the (4R,5S)-imidazolidinone moiety ( ) is critical and typically achieved via chiral resolution or asymmetric synthesis. Purification involves column chromatography (silica gel) and characterization via and HPLC-MS (≥95% purity; ).
Q. What analytical methods are recommended for characterizing this compound and verifying its purity?
Key methods include:
- : To confirm structural integrity, focusing on the imidazolidinone protons (δ ~4.5–5.5 ppm) and the hexanoate chain ( ).
- HPLC-MS: For purity assessment (≥95% as per ) and detection of hydrolysis byproducts (e.g., free hexanoic acid).
- Optical rotation/polarimetry: To verify stereochemical configuration of the (4R,5S) center ( ).
- FTIR: To confirm ester carbonyl (C=O) stretches (~1740 cm) and imidazolidinone amide bonds (~1680 cm) ( ).
Q. How does the reactivity of the NHS ester group influence conjugation strategies with primary amines?
The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) under mildly basic conditions (pH 7–9) to form stable amide bonds. The hexanoate spacer (6-carbon chain) balances solubility and steric accessibility ( ). Reaction optimization involves monitoring pH, temperature (4–25°C), and amine-to-ester molar ratios (typically 1:1 to 1:5). Excess NHS ester is quenched with glycine or removed via dialysis ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies arise from solvent purity, storage conditions, and hydrolysis rates. For instance:
- Solubility: The compound is soluble in DMSO (25 mM, ) but may precipitate in aqueous buffers due to hydrolysis. Use freshly prepared DMSO stocks and avoid prolonged storage in polar solvents.
- Stability: Hydrolysis of the NHS ester occurs rapidly in water (t ~1–4 hours at pH 7.4). Stability studies should include LC-MS to track degradation ( ).
- Confounding factors: Batch-to-batch variability in purity (e.g., 95% vs. 98%; ) affects reproducibility.
Q. What strategies optimize coupling efficiency while minimizing racemization of the (4R,5S)-imidazolidinone moiety?
Key considerations:
- Coupling reagents: Use EDC/HOBt (hydroxybenzotriazole) instead of EDC alone to reduce racemization ( ).
- Temperature: Conduct reactions at 0–4°C to slow epimerization.
- Solvent: Anhydrous THF or DMF minimizes water-induced side reactions ( ).
- Post-reaction analysis: Chiral HPLC ( ) or circular dichroism (CD) spectroscopy confirms stereochemical fidelity.
Q. How can researchers address low yields in large-scale syntheses of this compound?
Scale-up challenges include:
- Purification: Replace silica gel chromatography with recrystallization (e.g., using DMF/EtOH mixtures; ) or flash chromatography.
- Byproduct formation: Optimize stoichiometry (e.g., 1.2 equivalents of NHS ester) and monitor reaction progress via TLC or inline IR.
- Cost-effective reagents: Substitute EDC with cheaper carbodiimides (e.g., DCC) for non-critical steps ( ).
Q. What methodologies are suitable for studying the compound’s interactions with biomolecules (e.g., proteins or nucleic acids)?
- Surface Plasmon Resonance (SPR): To measure binding kinetics of the conjugated compound to target biomolecules.
- Fluorescence quenching assays: If the imidazolidinone moiety interacts with aromatic residues ( ).
- Mass spectrometry: To identify covalent adducts formed via NHS-amine conjugation ( ).
- Molecular docking: Predict binding modes using the compound’s 3D structure ( ).
Methodological Notes
- Cross-reactivity warnings: The NHS ester may react with thiols or hydroxylamines under non-optimized conditions. Pre-blocking with iodoacetamide (for thiols) is recommended ().
- Safety protocols: Handle in a fume hood due to DMSO volatility (). Refer to SDS guidelines for spill management and first aid ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
